3-(Benzyloxy)-2-iodo-6-methylpyridine
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Overview
Description
3-(Benzyloxy)-2-iodo-6-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyloxy group at the third position, an iodine atom at the second position, and a methyl group at the sixth position of the pyridine ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 3-(Benzyloxy)-2-iodo-6-methylpyridine can be achieved through several synthetic routes. One common method involves the iodination of 3-(benzyloxy)-6-methylpyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-(benzyloxy)-6-methylpyridine is coupled with an aryl iodide in the presence of a palladium catalyst and a base .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve the desired product efficiently.
Chemical Reactions Analysis
3-(Benzyloxy)-2-iodo-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the benzyloxy group to a hydroxyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(benzyloxy)-2-azido-6-methylpyridine, while oxidation with potassium permanganate would produce this compound-4-carboxylic acid .
Scientific Research Applications
3-(Benzyloxy)-2-iodo-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals. Its structure allows for modifications that can enhance biological activity or selectivity.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development. Its derivatives may exhibit pharmacological properties that can be explored for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-iodo-6-methylpyridine depends on its specific application and the target molecules it interacts with. In general, the compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
3-(Benzyloxy)-2-iodo-6-methylpyridine can be compared with other similar compounds, such as:
3-(Benzyloxy)-2-chloro-6-methylpyridine: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
3-(Benzyloxy)-2-bromo-6-methylpyridine: Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, which can affect the compound’s chemical behavior.
3-(Benzyloxy)-2-fluoro-6-methylpyridine: Fluorine substitution can significantly alter the compound’s properties, including its stability and reactivity.
Properties
IUPAC Name |
2-iodo-6-methyl-3-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO/c1-10-7-8-12(13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDJPZPQQYZKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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